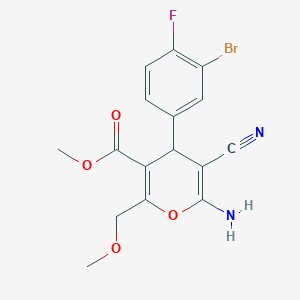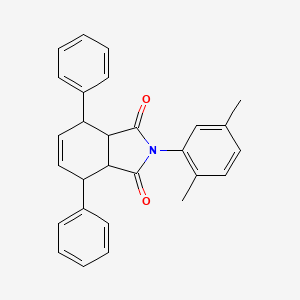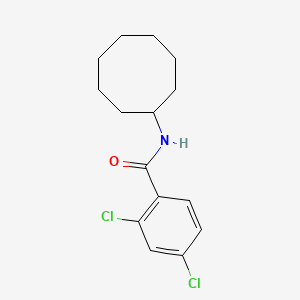![molecular formula C24H17N5O2 B15012098 N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is a complex organic compound featuring indole groups and a nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-amino-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The indole groups can bind to specific sites on these targets, modulating their activity. The nitrophenyl moiety may also play a role in the compound’s bioactivity by participating in redox reactions or forming reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the compound.
4-Amino-3-nitrobenzaldehyde: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is unique due to its combination of indole and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H17N5O2 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-N-[4-(1H-indol-3-ylmethylideneamino)-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C24H17N5O2/c30-29(31)24-11-18(25-12-16-13-26-21-7-3-1-5-19(16)21)9-10-23(24)28-15-17-14-27-22-8-4-2-6-20(17)22/h1-15,26-27H |
Clé InChI |
MAQJUQYHQVSXFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)N=CC4=CNC5=CC=CC=C54)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012019.png)


![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B15012037.png)


![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
![2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15012058.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012063.png)
![3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B15012068.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B15012073.png)
![5-amino-3-[(Z)-1-cyano-2-(2,3-dichlorophenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15012074.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)
![(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15012090.png)
